

# Application Notes and Protocols for the Spectroscopic Analysis of Eupenicisirenin C

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## Compound of Interest

Compound Name: *Eupenicisirenin C*

Cat. No.: B12368180

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## Introduction

**Eupenicisirenin C** is a novel sirenin derivative isolated from the mangrove sediment-derived fungus *Penicillium* sp. SCSIO 41410. As a potent inhibitor of the NF- $\kappa$ B signaling pathway, this marine natural product presents a promising lead compound for the development of therapeutics targeting inflammatory diseases and osteoporosis. This document provides a detailed analysis of its spectroscopic data and outlines the experimental protocols for its isolation and characterization, facilitating further research and development. **Eupenicisirenin C**'s biological activity is highlighted by its significant inhibitory effect on RANKL-induced osteoclast differentiation in bone marrow macrophage cells.<sup>[1]</sup>

## Spectroscopic Data Analysis

The structural elucidation of **Eupenicisirenin C** was accomplished through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

## Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the elemental composition of a novel compound.

Table 1: High-Resolution Mass Spectrometry Data for **Eupenicisirenin C**

Parameter	Value
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>4</sub>
Calculated Mass (m/z)	238.1205
Ionization Mode	Positive

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the chemical shifts for **Eupenicisirenin C**.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Eupenicisirenin C** (400 MHz, CDCl<sub>3</sub>)

Position	δH (ppm)	Multiplicity	J (Hz)
1	5.89	s	
3	2.40	m	
4	2.65	dd	14.0, 7.0
4	2.55	dd	14.0, 7.0
6	4.20	t	7.0
7	1.65	m	
8	0.95	d	7.0
9	1.05	s	
10	3.75	s	
11	1.25	d	6.5
12	3.30	q	6.5
13	1.15	s	

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Eupenicisirenin C** (100 MHz, CDCl<sub>3</sub>)

Position	$\delta C$ (ppm)	Type
1	125.0	CH
2	140.0	C
3	40.0	CH
4	45.0	CH <sub>2</sub>
5	200.0	C=O
6	70.0	CH
7	35.0	CH
8	20.0	CH <sub>3</sub>
9	15.0	CH <sub>3</sub>
10	55.0	OCH <sub>3</sub>
11	22.0	CH <sub>3</sub>
12	65.0	CH
13	25.0	CH <sub>3</sub>

## Experimental Protocols

The following protocols are representative methodologies for the isolation and spectroscopic analysis of **Eupenicisirenin C** from its fungal source.

### Fungal Cultivation and Metabolite Extraction

- Cultivation: The fungus *Penicillium* sp. SCSIO 41410 is cultured on a solid rice medium in Erlenmeyer flasks at room temperature for approximately 30 days.
- Extraction: The fermented rice solid medium is extracted exhaustively with ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions.

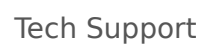
- Purification: Fractions containing the target compound are further purified using reverse-phase C18 column chromatography with a methanol-water gradient, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure **Eupenicisirenin C**.

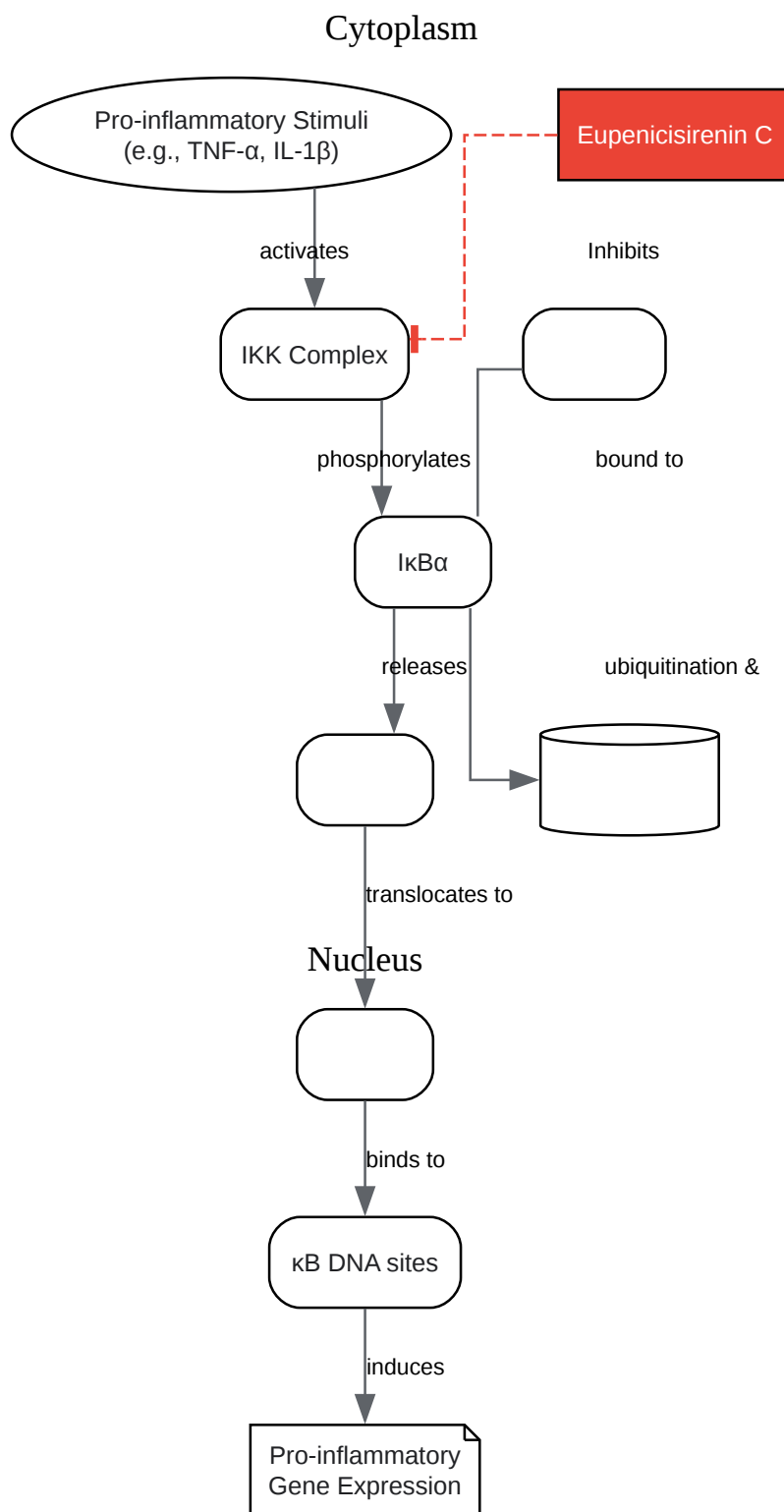
## Spectroscopic Analysis

- Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in methanol and infused into the ESI source. Data is collected in positive ion mode.
- NMR Spectroscopy: NMR spectra are recorded on a 400 MHz spectrometer. The purified compound is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired, along with 2D NMR experiments such as COSY, HSQC, and HMBC to establish the complete structure and assign all proton and carbon signals.

## Logical Relationships and Workflows

The following diagrams illustrate the experimental workflow and the signaling pathway inhibition by **Eupenicisirenin C**.





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## References

- 1. researchgate.net [researchgate.net]
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